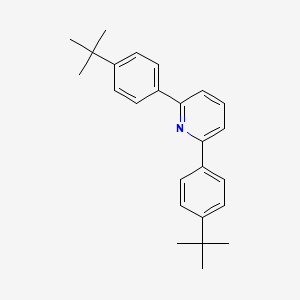
2,6-Bis(4-(tert-butyl)phenyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Bis(4-(tert-butyl)phenyl)pyridine is an organic compound that features a pyridine ring substituted with two 4-(tert-butyl)phenyl groups at the 2 and 6 positions. This compound is known for its unique structural properties, which make it valuable in various scientific and industrial applications. It is often used in the field of organic electronics due to its ability to act as a deep-blue emitter with high electroluminescence efficiencies .
Vorbereitungsmethoden
The synthesis of 2,6-Bis(4-(tert-butyl)phenyl)pyridine typically involves the reaction of 4-(tert-butyl)benzaldehyde with pyridine derivatives under specific conditions. One common method includes the use of a meta-linking D–π–A–π–D structure, which effectively shortens the molecular conjugated length and restricts intramolecular charge transfer . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
2,6-Bis(4-(tert-butyl)phenyl)pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2,6-Bis(4-(tert-butyl)phenyl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 2,6-Bis(4-(tert-butyl)phenyl)pyridine involves its interaction with specific molecular targets and pathways. In the context of OLEDs, it functions as an emitter material, where its planar structure at the benzene–pyridine–benzene joint leads to considerable overlapping of its frontier molecular orbitals. This results in efficient deep-blue emission and good bipolar carrier transporting characteristics .
Vergleich Mit ähnlichen Verbindungen
2,6-Bis(4-(tert-butyl)phenyl)pyridine can be compared with other similar compounds such as:
2,6-Di-tert-butylpyridine: Known for its use as a proton trapping agent.
2,6-Bis(4-phenyl-2-oxazolinyl)pyridine: Used in enantioselective catalysis.
2,4,6-Tri-tert-butylpyridine: Utilized in various organic synthesis reactions. What sets this compound apart is its unique meta-linking structure, which enhances its electroluminescence properties, making it highly efficient for use in OLEDs.
Eigenschaften
Molekularformel |
C25H29N |
|---|---|
Molekulargewicht |
343.5 g/mol |
IUPAC-Name |
2,6-bis(4-tert-butylphenyl)pyridine |
InChI |
InChI=1S/C25H29N/c1-24(2,3)20-14-10-18(11-15-20)22-8-7-9-23(26-22)19-12-16-21(17-13-19)25(4,5)6/h7-17H,1-6H3 |
InChI-Schlüssel |
HTGFIWUADVBAPF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NC(=CC=C2)C3=CC=C(C=C3)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















